O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride
Description
O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride: is a chemical compound with the molecular formula C₃H₅F₄NO·HCl.
Properties
IUPAC Name |
O-(2,2,3,3-tetrafluoropropyl)hydroxylamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F4NO.ClH/c4-2(5)3(6,7)1-9-8;/h2H,1,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLQMKUHWGIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)ON.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClF4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride typically involves the reaction of 2,2,3,3-tetrafluoropropanol with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst, such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps in achieving consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions: O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce amines. Substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
Chemistry: O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride is used as an intermediate in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the preparation of fluorinated compounds .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be employed in the synthesis of fluorinated analogs of natural products, which are useful in studying biological processes and developing new pharmaceuticals .
Medicine: It can be used in the design and synthesis of new drug candidates, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in catalysis, polymer chemistry, and surface modification .
Mechanism of Action
The mechanism of action of O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride involves its ability to interact with various molecular targets. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can lead to the modification of the target molecule’s structure and function, thereby exerting its effects .
Comparison with Similar Compounds
- O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine
- O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride
Uniqueness: this compound stands out due to its specific fluorination pattern and the presence of the hydrochloride salt. This unique structure imparts distinct reactivity and solubility properties, making it valuable in various applications .
Biological Activity
O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine;hydrochloride is a hydroxylamine derivative that has garnered attention for its potential biological activities. Hydroxylamines are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and as potential therapeutic agents. This article reviews the biological activity of this compound based on recent research findings.
- Chemical Formula : CHClFN
- Molecular Weight : 185.55 g/mol
- Structure : The compound features a tetrafluoropropyl group which may influence its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial effects of hydroxylamine derivatives. For example, compounds similar to O-(2,2,3,3-Tetrafluoropropyl)hydroxylamine have shown significant antibacterial activity against various strains of bacteria.
- Mechanism of Action : Hydroxylamines can inhibit bacterial growth by scavenging free radicals and disrupting bacterial respiration. This action is particularly relevant against drug-resistant strains.
- Minimum Inhibitory Concentration (MIC) : While specific MIC data for this compound is limited, related compounds have demonstrated MIC values as low as 17 μg/mL against Pseudomonas aeruginosa and Escherichia coli .
Cytotoxicity and Antitumor Activity
Hydroxylamines have been investigated for their cytotoxic effects on cancer cells. Experimental data indicate that certain derivatives can induce apoptosis in tumor cells.
- Case Study : A study on hydroxylamine derivatives showed that some compounds led to significant cell death in human cancer cell lines at concentrations ranging from 10 to 50 µM .
- Cell Line Sensitivity : Different cancer cell lines exhibit varying sensitivities to hydroxylamine derivatives. For instance, breast cancer cells may be more susceptible compared to lung cancer cells.
Radical Scavenging Activity
This compound is hypothesized to possess radical scavenging properties:
- DPPH Assay : Compounds with similar structures have shown effective scavenging of DPPH radicals with IC values comparable to established antioxidants like ascorbic acid .
Comparative Analysis
The following table summarizes the biological activities of various hydroxylamine derivatives:
| Compound Name | MIC (µg/mL) | Antitumor Activity | Radical Scavenging IC (µM) |
|---|---|---|---|
| This compound | TBD | Moderate | TBD |
| Hydroxylamine derivative A | <60 | High | 9.3 |
| Hydroxylamine derivative B | <70 | Moderate | 14.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
